2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
CAS No.: 859958-90-0
Cat. No.: VC11583395
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859958-90-0 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2,3-dimethyl-4-oxoquinazoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16)5-8(9)10(14)13(6)2/h3-5H,1-2H3,(H,15,16) |
| Standard InChI Key | OCTUDYSAXHCWIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1C |
Introduction
2,3-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in pharmaceutical chemistry. This compound is characterized by its molecular formula C11H10N2O3 and molecular weight of 218.21 g/mol .
Identifiers
-
PubChem CID: 129989214
-
CAS Number: 859958-90-0
-
InChI: InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16)5-8(9)10(14)13(6)2/h3-5H,1-2H3,(H,15,16)
Safety Information
This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Synthesis and Reactions
While specific synthesis methods for 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid are not detailed in the available literature, quinazoline derivatives are generally synthesized through condensation reactions involving anthranilic acid or its derivatives with various carbonyl compounds. The use of green chemistry principles is increasingly being explored to improve the efficiency and sustainability of these syntheses .
Biological and Pharmaceutical Applications
Quinazoline derivatives, including those with similar structures to 2,3-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, have been studied for their potential biological activities. These compounds often exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug design and development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume